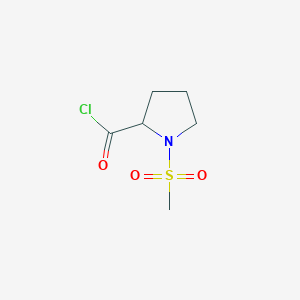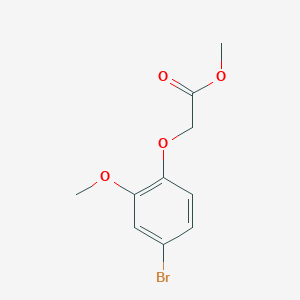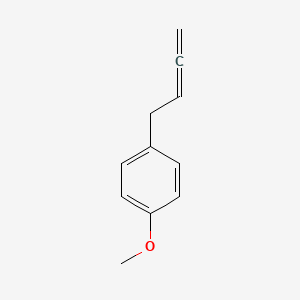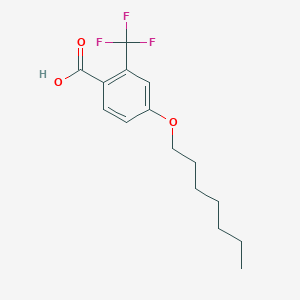
1-(Methanesulfonyl)prolyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methanesulfonyl)prolyl chloride is an organosulfur compound with the chemical formula CH₃SO₂Cl. It is a colorless liquid that is highly reactive and used in various chemical reactions. This compound is known for its role in the synthesis of methanesulfonates and its reactivity towards water, alcohols, and amines.
Vorbereitungsmethoden
1-(Methanesulfonyl)prolyl chloride can be synthesized through several methods:
-
Reaction of Methane and Sulfuryl Chloride: : This method involves a radical reaction where methane reacts with sulfuryl chloride to produce this compound and hydrochloric acid . [ \text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} ]
-
Chlorination of Methanesulfonic Acid: : Another method involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene . [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Analyse Chemischer Reaktionen
1-(Methanesulfonyl)prolyl chloride undergoes various types of chemical reactions:
-
Substitution Reactions: : It is primarily used to produce methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base . The reaction proceeds via an E1cb elimination mechanism to generate sulfene, which then reacts with the alcohol. [ \text{CH}_3\text{SO}_2\text{Cl} + \text{ROH} \rightarrow \text{CH}_3\text{SO}_2\text{OR} + \text{HCl} ]
-
Elimination Reactions: : Methanesulfonates formed from this compound can undergo elimination reactions to form alkenes .
-
Reduction Reactions: : Methanesulfonates can also be reduced to produce corresponding hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1-(Methanesulfonyl)prolyl chloride has a wide range of applications in scientific research:
-
Chemistry: : It is used as a reagent in organic synthesis to produce methanesulfonates, which are intermediates in various chemical reactions .
-
Biology: : Methanesulfonates derived from this compound are used in the modification of biomolecules .
-
Medicine: : It is used in the synthesis of pharmaceutical compounds and as a protecting group for alcohols .
-
Industry: : Methanesulfonates are used in the production of detergents, surfactants, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 1-(Methanesulfonyl)prolyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH₃SO₂⁺” synthon, which can react with nucleophiles such as alcohols, amines, and water . The formation of methanesulfonates involves the generation of sulfene, which then reacts with the nucleophile to form the final product .
Vergleich Mit ähnlichen Verbindungen
1-(Methanesulfonyl)prolyl chloride can be compared with other sulfonyl chlorides such as:
-
Tosyl Chloride (p-Toluenesulfonyl Chloride): : Similar to this compound, tosyl chloride is used to produce tosylates, which are intermediates in various chemical reactions . tosyl chloride is less reactive and more stable compared to this compound .
-
Methanesulfonyl Fluoride: : This compound is another sulfonyl derivative but with a fluoride group instead of a chloride. It is used in different applications due to its unique reactivity .
Eigenschaften
IUPAC Name |
1-methylsulfonylpyrrolidine-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c1-12(10,11)8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLRDRCWPVGJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502114 |
Source


|
| Record name | 1-(Methanesulfonyl)prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343272-41-3 |
Source


|
| Record name | 1-(Methanesulfonyl)prolyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)




![2-[3-(1-benzothiophen-3-yl)phenyl]-5-hydroxy-3-methylpyrimidin-4(3H)-one](/img/structure/B13969463.png)



![2-(2-ethylhexyl)-5-[4-[5-(2-ethylhexyl)furan-2-yl]thieno[2,3-f][1]benzothiol-8-yl]furan](/img/structure/B13969477.png)




